5-Bromo-3-iodo-2-isopropoxy-pyridine
Description
5-Bromo-3-iodo-2-isopropoxy-pyridine is a halogenated pyridine derivative with the molecular formula C₈H₉BrINO and a molecular weight of 341.98 g/mol . The compound features a pyridine core substituted with bromine (position 5), iodine (position 3), and an isopropoxy group (position 2). Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the iodine substituent’s utility as a leaving group .
Properties
IUPAC Name |
5-bromo-3-iodo-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrINO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVYFRFVAOVGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590334 | |
| Record name | 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-21-0 | |
| Record name | 5-Bromo-3-iodo-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848243-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Bromo-3-iodo-pyridine derivatives
Halogenation sequence: Starting from pyridine or substituted pyridines, bromination at the 5-position and iodination at the 3-position can be achieved using N-bromosuccinimide (NBS) for bromination and iodine reagents (I2, KI, KIO3) for iodination under controlled temperature and solvent conditions.
For example, 2-amino-3-iodo-5-bromopyridine was synthesized by brominating 2-aminopyridine with NBS in acetone at -10 to -5 °C, followed by iodination using potassium iodide and potassium iodate.
Similarly, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine was prepared by iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine in DMF in the presence of potassium hydroxide at room temperature.
Introduction of the Isopropoxy Group at the 2-Position
The isopropoxy group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) at the 2-position with isopropanol or its derivatives under basic or catalytic conditions.
For example, 3-bromo-2-isopropoxy-5-methylpyridine was synthesized by alkylation of 3-methylpyridine derivatives followed by bromination.
Detailed Preparation Method for 5-Bromo-3-iodo-2-isopropoxy-pyridine
Based on the synthesis of related compounds and intermediates, a plausible preparation method involves the following steps:
Representative Experimental Data from Related Syntheses
Research Findings and Analysis
Grignard Reagents: The use of isopropyl magnesium chloride as a Grignard reagent is effective for introducing the isopropoxy group via nucleophilic substitution on halogenated pyridines, with reaction temperatures maintained between 0-20 °C to control reactivity and selectivity.
Halogenation Selectivity: NBS is a reliable brominating agent for selective bromination at the 5-position of pyridine rings, especially when performed at low temperatures in acetone or similar solvents.
Iodination: Iodination using iodine in the presence of potassium iodide and potassium iodate in polar aprotic solvents like DMF or acetone allows selective substitution at the 3-position without affecting other substituents.
Purification: Post-reaction workup involving extraction with organic solvents, washing with sodium thiosulfate to remove excess iodine, drying, and recrystallization yields high-purity products suitable for further applications.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Solvents | THF, acetone, DMF, toluene, ethyl acetate | Used in different steps for reaction and purification |
| Temperature | -10 to 25 °C | Low temperatures favor selectivity and yield |
| Reaction Time | 0.5 to 24 hours | Varies by step; longer for halogenation and Grignard activation |
| Molar Ratios | Pyridine derivative : Grignard reagent = 1:1-2 | Ensures complete substitution |
| pH for Workup | 1-4 (acidic) | Acidification after Grignard reaction for product isolation |
| Yield | 80-98% (related compounds) | High yields achievable with optimized conditions |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the halogens and the directing effects of substituents enable regioselective SNAr reactions.
Key Observations:
- Bromine Replacement: The bromine at position 5 undergoes substitution preferentially over iodine under mild conditions. For example, reaction with p-methoxybenzylthiol in dimethylacetamide (DMA) at −45°C replaces bromine with thiol groups, leaving the iodine intact .
- Iodine Stability: The iodine at position 3 remains inert in most SNAr reactions unless activated by strong electron-withdrawing groups or transition-metal catalysts .
Example Reaction:
Cross-Coupling Reactions
The iodine and bromine atoms facilitate transition-metal-catalyzed cross-coupling reactions, enabling modular derivatization.
Suzuki-Miyaura Coupling
- Iodine Reactivity: The iodine at position 3 participates selectively in Suzuki couplings with aryl boronic acids under palladium catalysis (e.g., XPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80°C) .
- Bromine Reactivity: Bromine can be coupled under harsher conditions (e.g., microwave heating, Buchwald-Hartwig conditions) .
Representative Transformation:
Negishi Coupling
Zinc organometallics selectively target the iodine substituent, as demonstrated in the synthesis of 3-alkyl/aryl-pyridines .
Oxidative Cyclization
The compound serves as a precursor in heterocycle synthesis. For example:
- Treatment with bromine (Br₂) in ethyl acetate induces oxidative cyclization to form fused isothiazolo[4,5-b]pyridines .
- Mechanism involves radical intermediates, confirmed by trapping experiments with TEMPO .
Reaction Pathway:
Isopropoxy Group Modifications
The isopropoxy group at position 2 is resistant to hydrolysis under basic conditions but can be cleaved using strong acids (e.g., HBr/AcOH) .
Halogen Exchange
Iodine can be exchanged for other halogens (e.g., chlorine) via Finkelstein-type reactions in polar aprotic solvents .
Radical Reactions
Bromine participates in radical-mediated coupling reactions. For instance:
- Light-promoted coupling with alkyl/aryl radicals generates 5-alkyl/aryl-3-iodo-2-isopropoxy-pyridines .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that compounds similar to 5-bromo-3-iodo-2-isopropoxy-pyridine exhibit significant antiviral properties. For instance, studies have shown that halogenated pyridines can enhance antiviral efficacy against various viruses. A specific case study demonstrated that modifications at the 5-position of pyridine derivatives resulted in improved activity, with a reported pMIC50 value of 7.8 for a brominated analogue, suggesting that the presence of bromine enhances biological activity .
Synthesis of Bioactive Molecules
this compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be used in reactions such as cross-coupling and nucleophilic substitutions to produce more complex structures with potential therapeutic applications. For example, its derivatives have been synthesized to explore their effects on specific biological targets, enhancing understanding of structure-activity relationships .
Material Science
Nanotechnology Applications
The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its unique chemical properties allow for functionalization that can improve the biocompatibility and targeting capabilities of nanoparticles . These advancements are crucial for developing effective therapeutic agents that minimize side effects.
Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing conjugated polymers. These polymers are valuable for applications in organic electronics and optoelectronics due to their conductive properties . The integration of this compound into polymer matrices can enhance electrical conductivity and stability.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-isopropoxy-pyridine depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Positional and Functional Group Isomers
5-Bromo-2-iodo-3-isopropoxypyridine
- Molecular Formula: C₈H₉BrINO (identical to the target compound)
- Key Difference : The iodine and isopropoxy groups are swapped (iodine at position 2, isopropoxy at position 3).
- Implications : Positional isomerism alters electronic and steric properties, affecting reactivity in substitution or coupling reactions. For example, iodine at position 2 may enhance electrophilic substitution at adjacent positions .
5-Bromo-3-iodo-2-methoxypyridine (CAS 578007-66-6)
- Molecular Formula: C₆H₆BrINO (calculated molecular weight: ~314.93 g/mol)
- Key Difference : Methoxy (-OCH₃) replaces isopropoxy (-OCH(CH₃)₂).
- However, the lower molecular weight may affect solubility in nonpolar solvents .
Halogen and Boronic Acid Variants
5-Chloro-6-isopropoxypyridine-3-boronic acid (CAS 1150114-69-4)
- Molecular Formula: C₈H₁₀BClNO₃
- Key Differences : Chlorine replaces bromine; a boronic acid (-B(OH)₂) group is introduced at position 3.
- Implications : The boronic acid enables Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound. Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability .
(5-Bromo-2-ethoxypyridin-3-yl)boronic acid (CAS 871332-98-8)
Amino-Substituted Analog
2-Amino-5-Bromo-3-Iodopyridine
- Molecular Formula : C₅H₄BrIN₂
- Key Differences: An amino (-NH₂) group replaces the isopropoxy group.
- Implications: The electron-donating amino group activates the pyridine ring toward electrophilic substitution. However, the absence of an alkoxy group limits its utility in reactions requiring steric modulation .
Data Table: Structural and Functional Comparison
Biological Activity
5-Bromo-3-iodo-2-isopropoxy-pyridine (C8H9BrINO) is an organic compound with notable biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound features a molecular weight of 341.97 g/mol and is characterized by the presence of both bromine and iodine halogens, which contribute to its reactivity in various chemical processes. The isopropoxy group enhances its solubility and biological activity.
Target Interactions
This compound has been identified as a precursor for synthesizing azepino[4,5-b]indoles, which act as histamine receptor modulators. The interaction with histamine receptors suggests a mechanism where the compound can influence cellular signaling pathways, potentially altering gene expression and metabolic processes.
Biochemical Pathways
This compound is involved in several biochemical pathways:
- Histamine Metabolism : It may modulate histamine pathways, influencing allergic responses and neurogenic inflammation.
- Enzyme Interaction : The compound can interact with various enzymes, affecting their activity and leading to changes in metabolic flux.
Biological Activity
The biological activity of this compound has been explored in various studies:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant effects on cell lines, particularly in modulating cell signaling related to histamine receptors. For example, it has been shown to alter the proliferation of certain cancer cell lines by affecting their signaling pathways .
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of this compound. Research indicates that at lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxicity. For instance, studies involving maternal deprivation rat models have shown that derivatives of related compounds can reduce alcohol self-administration, suggesting potential applications in addiction therapies .
Case Studies
- Histamine Receptor Modulation : A study investigated the synthesis of azepinoindoles from this compound as part of a broader effort to develop new treatments for conditions influenced by histamine signaling.
- Antialcohol Agents : Research on β-carbolines derived from similar pyridine compounds revealed their potential as anti-alcohol agents, highlighting the relevance of structural modifications in enhancing biological activity .
Summary of Biological Activity
| Activity | Description |
|---|---|
| Histamine Modulation | Interaction with histamine receptors influencing allergic reactions and inflammation. |
| Cell Proliferation | Effects on cancer cell lines through modulation of signaling pathways. |
| Addiction Therapy | Potential use as an anti-alcohol agent based on structural analogs showing reduced self-administration in animal models. |
Q & A
Q. What are the key considerations for synthesizing 5-Bromo-3-iodo-2-isopropoxy-pyridine to ensure high yield and purity?
- Methodological Answer : Synthesis of halogenated pyridines requires careful selection of halogenation agents and protection/deprotection strategies. For example, iodination at the 3-position may require electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃). The isopropoxy group at C2 can be introduced via nucleophilic aromatic substitution (SNAr) using isopropanol under basic conditions. Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate the product. Similar methodologies are described in studies on analogous pyridine derivatives, where steric and electronic effects of substituents influence reaction pathways .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on substituent-induced deshielding (e.g., iodine’s heavy atom effect at C3 and isopropoxy’s splitting patterns).
- IR Spectroscopy : Identify C-O-C stretching (1050–1250 cm⁻¹) for the isopropoxy group and C-Br stretching (500–600 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight using electrospray ionization (ESI) or electron impact (EI), noting isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) and iodine (single dominant peak).
These techniques align with protocols used for structurally related compounds, such as 5-bromo-2-methoxy-3-methylpyridine, where NMR and IR were pivotal for confirming regiochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer : SAR studies should systematically vary substituents (e.g., replacing iodine with smaller halogens or adjusting alkoxy groups) and assess activity in relevant assays. For example, in CYP1B1 inhibition studies, derivatives with pyridine rings at C2 showed higher activity than those at C3 or C4, highlighting positional effects . Use enzymatic assays (e.g., EROD assay for CYP1B1) and computational docking to correlate substituent effects with binding affinity. Include controls like α-naphthoflavone to benchmark potency.
Q. What strategies can resolve contradictions in spectroscopic data when analyzing halogenated pyridine derivatives?
- Methodological Answer : Contradictions in UV/vis or NMR data often arise from solvent polarity, tautomerism, or intermolecular interactions. For example, solvent-dependent shifts in UV/vis spectra (as seen in 5-arylazo-pyridones) can be addressed by standardizing solvent conditions and comparing with computational predictions (TD-DFT) . For NMR, use deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to assess conformational stability. Cross-validate with X-ray crystallography if feasible.
Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For halogenated pyridines, electron-withdrawing groups (e.g., Br, I) lower HOMO energy, reducing nucleophilic attack susceptibility. DFT also models charge distribution, explaining regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Studies on pyridine-based corrosion inhibitors demonstrate how DFT-derived parameters (e.g., adsorption energy) correlate with experimental inhibition efficiency .
Q. How can researchers address challenges in cross-coupling reactions involving this compound?
- Methodological Answer : The presence of multiple halogens (Br, I) requires selective activation. Use palladium catalysts with tailored ligands (e.g., XPhos for Suzuki couplings at bromine) while leaving iodine intact for subsequent reactions. Monitor reaction progress via TLC or GC-MS. For example, 3-iodo substituents in pyridines are less reactive toward Suzuki couplings than bromine, enabling sequential functionalization . Optimize temperature (80–120°C) and base (K₂CO₃, CsF) to minimize dehalogenation side reactions.
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data in halogenated pyridine derivatives?
- Methodological Answer : Conflicting reactivity may stem from competing mechanisms (e.g., radical vs. polar pathways) or solvent effects. For example, iodine’s leaving group ability varies with solvent polarity—polar aprotic solvents (DMF) favor SNAr, while non-polar solvents may stabilize radical intermediates. Replicate experiments under controlled conditions (e.g., inert atmosphere for radical reactions) and use mechanistic probes like radical traps (TEMPO). Cross-reference with computational studies to identify transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
